1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidine-2,5-dione group could be introduced via a cyclization reaction, while the bicyclic octane structure could be formed via a ring-closing reaction. The methylthiophene group could be introduced via a coupling reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine-2,5-dione group could undergo hydrolysis or reduction reactions, while the methylthiophene group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Anticonvulsant Activity
This compound has been studied for its potential use as an anticonvulsant . Research indicates that derivatives of pyrrolidine-2,5-dione, which include the 5-methylthiophen-2-yl group, have shown promising results in animal models of epilepsy. They have been tested in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
Antinociceptive Properties
The compound’s derivatives have also been evaluated for antinociceptive activity, which is the ability to reduce the sensation of pain. Studies have shown effectiveness in mouse models of tonic pain, such as the formalin test, and in models of neuropathic pain induced by chemotherapy or diabetes .
Analgesic Effect
In relation to its antinociceptive properties, the compound has been assessed for its analgesic effect . This is particularly relevant in the context of neuropathic pain, which is a chronic condition affecting a significant portion of the population. The compound’s derivatives have demonstrated significant analgesic effects without inducing sedative side effects at active doses .
Influence on Voltage-Gated Sodium and Calcium Channels
The compound’s influence on neuronal voltage-sensitive sodium and L-type calcium channels has been investigated. This is crucial because the modulation of these channels can affect the excitability of neurons, which is a key factor in conditions like epilepsy and pain .
Affinity for TRPV1 Receptor
The compound’s affinity for the TRPV1 receptor has been studied. The TRPV1 receptor is involved in the transmission and modulation of pain, as well as in the regulation of body temperature. Compounds that can influence TRPV1 receptor activity may have therapeutic potential in treating pain and inflammation .
Hepatotoxic Properties
The hepatotoxic properties of the compound’s derivatives have been investigated to assess their safety profile. This is an important aspect of drug development, ensuring that potential medications do not cause adverse effects on the liver .
Mechanism of Action
Target of Action
The compound, also known as “1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione”, is structurally related to tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with similar targets and exert similar effects. Tropane alkaloids are known to interact with various receptors in the nervous system, influencing neurotransmitter activity .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds derived from 5-ht3 receptor antagonists and containing an 8-azabicyclo[321]octane scaffold have been evaluated against nematodes, showing lethal and inhibitory effects .
properties
IUPAC Name |
1-[8-(5-methylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-10-2-7-16(23-10)24(21,22)18-11-3-4-12(18)9-13(8-11)17-14(19)5-6-15(17)20/h2,7,11-13H,3-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCCGGDYUMBGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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